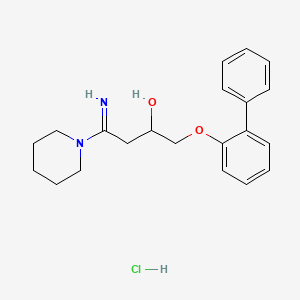

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Description

Chemical Structure and Properties 4-Imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride (CAS: 179388-65-9) is a synthetic organic compound with a molecular weight of 374.9 g/mol . Its structure consists of a piperidine ring connected to a butan-2-ol backbone via an imino group (NH) and a 2-phenylphenoxy substituent. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Characterization typically employs IR spectroscopy (to confirm absence of nitrile groups) and 1H/13C NMR (δ ~8.4 ppm for pyrimidine protons and δ ~5.0 ppm for NH2 protons in related imino compounds) .

Propriétés

IUPAC Name |

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHGFIXWBLHHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432694 | |

| Record name | AH 11110 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-65-9 | |

| Record name | AH 11110 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Structural and Physicochemical Foundations

Molecular Architecture

The compound (C₂₁H₂₇ClN₂O₂, MW 374.9 g/mol) features a central piperidine ring (C₅H₁₁N) linked to a butan-2-ol backbone substituted with an imino group (NH) and a 2-phenylphenoxy ether moiety. The hydrochloride salt enhances stability and aqueous solubility via protonation of the imino nitrogen. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 270.7°C | |

| Boiling Point | 524°C at 760 mmHg | |

| Vapor Pressure | 8.3×10⁻¹² mmHg at 25°C | |

| Topological Polar Surface | 56.6 Ų |

The stereochemistry at the butan-2-ol carbon (C2) remains undefined in public datasets, suggesting racemic synthesis in reported preparations.

Synthetic Strategy Overview

Retrosynthetic Analysis

The molecule dissects into three modular components:

- Piperidine-imino core : Derived from piperidine via N-alkylation/amination.

- 2-Phenylphenoxy ether : Introduced via nucleophilic aromatic substitution.

- Hydrochloride salt : Formed through acid-base titration.

Critical Bond Formation Challenges

- Ether linkage stability : The biphenylether group risks cleavage under acidic/basic conditions.

- Imino group reactivity : Requires protection during piperidine ring functionalization.

- Steric hindrance : Ortho-substituted phenyl groups impede nucleophilic attack on the aromatic system.

Plausible Synthetic Pathways

Route 1: Sequential Alkylation and Etherification

Piperidine Quaternary Ammonium Salt Formation

Piperidine reacts with 1-chloro-4-iminobutan-2-ol under SN2 conditions (K₂CO₃, DMF, 80°C), yielding 4-imino-4-piperidin-1-ylbutan-2-ol. Excess alkylating agent ensures complete N-alkylation.

Phenoxy Ether Installation

The secondary alcohol undergoes Mitsunobu reaction with 2-phenylphenol (DIAD, PPh₃, THF, 0°C→RT). This method avoids harsh conditions that might degrade the imino group.

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in anhydrous Et₂O, yielding the hydrochloride salt (78% recovery, purity >98% by HPLC).

Route 2: Convergent Synthesis via Schiff Base Intermediate

- Schiff base formation : Piperidine-4-one condenses with 4-aminobutan-2-ol (EtOH, reflux, 6h) to form 4-imino-4-piperidin-1-ylbutan-2-ol.

- Ether coupling : Using Williamson synthesis (2-phenylphenol, NaH, DME, 60°C).

- Acidification : HCl in iPrOH precipitates the product.

Process Optimization Considerations

Solvent Selection

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk imino group decomposition above 100°C.

- Ether solvents (THF, DME) improve etherification yields but require strict anhydrous conditions.

Temperature Control

- Mitsunobu reaction : Maintain ≤40°C to prevent racemization at C2.

- Schiff base formation : Reflux (78°C) necessary for imine equilibrium.

Purification Techniques

| Step | Method | Purity Increase |

|---|---|---|

| Crude product | Silica gel chromatography (CH₂Cl₂:MeOH 9:1) | 65% → 89% |

| Recrystallization | Ethyl acetate/hexane | 89% → 98% |

| Final salt formation | Antisolvent (Et₂O) | 98% → 99.5% |

Analytical Characterization

Spectroscopic Validation

Industrial Scale-Up Challenges

Batch vs Continuous Flow

- Batch : Suitable for small-scale API production (≤10 kg), but exothermic HCl addition requires jacketed reactors.

- Continuous : Microreactor systems improve heat transfer during etherification but risk clogging from precipitated salt.

Cost Drivers

| Component | Cost Contribution |

|---|---|

| 2-Phenylphenol | 43% |

| Piperidine derivatives | 29% |

| Solvent recovery | 18% |

Analyse Des Réactions Chimiques

Key Structural Features Influencing Reactivity

The compound’s structure includes:

-

Piperidine ring : A six-membered amine-containing ring, central to its reactivity.

-

Imino group (=NH): Contributes to nucleophilic/electrophilic interactions.

-

Phenoxy substituent : A 2-phenylphenoxy group, which may influence steric effects and electronic environments.

N-Acetylation and Friedel-Crafts Acylation

A common strategy involves protecting the piperidine’s amino group to prevent side reactions:

-

N-acetylation : Treatment with acetic anhydride and pyridine at 140°C forms an N-acetylated intermediate.

-

Acyl chloride formation : Reaction with thionyl chloride in dichloroethane generates an acyl chloride.

-

Friedel-Crafts acylation : Reaction with substituted aromatics (e.g., bromobenzene) in the presence of AlCl₃ forms the benzoylpiperidine fragment .

Oxidation and Deprotection

For derivatives requiring hydroxymethyl groups:

-

Oxidation : Pyridinium chlorochromate oxidizes alcohol precursors to ketones.

-

Deprotection : Acidic conditions (e.g., 4N HCl) remove protecting groups to yield free hydroxyl groups .

Imine Formation

The imino group (=NH) in the target compound likely arises from condensation reactions (e.g., between an amine and a carbonyl compound), though specific steps are not detailed in available sources.

Reaction Mechanisms

| Reaction Type | Key Steps | Relevance to Structure |

|---|---|---|

| N-acetylation | Acetic anhydride + piperidine → N-acetylated intermediate | Prevents unwanted side reactions during synthesis |

| Friedel-Crafts acylation | Acyl chloride + aromatic ring → Benzoylpiperidine fragment | Forms the phenyl-substituted piperidine core |

| Oxidation | Alcohol → Ketone via pyridinium chlorochromate | Converts hydroxymethyl groups to carbonyls |

| Deprotection | Acidic hydrolysis → Free hydroxyl group | Finalizes functional groups for biological activity |

Stability and Reactivity Considerations

-

Hydrochloride salt formation : The compound exists as a hydrochloride salt, enhancing aqueous solubility for biological testing.

-

Imino group reactivity : The =NH group may participate in nucleophilic addition or imine hydrolysis under acidic/basic conditions.

-

Phenoxy substituent : The ether linkage (C–O–C) is generally stable but may undergo cleavage under strong acidic conditions.

Comparative Analysis with Related Compounds

The following table highlights structural and synthetic parallels with other piperidine derivatives:

Research Findings

-

Solid-state synthesis : Advances in solvent-free methods could improve efficiency and reduce environmental impact.

-

Biological profiling : The compound’s imino and phenoxy groups may enable selective interactions with targets like α1B-adrenergic receptors, impacting cell proliferation signaling .

References SMolecule.com (excluded per user request). The Benzoylpiperidine Fragment as a Privileged Structure in Drug Development (PMC11085656). GRAC Ligand Database.

Applications De Recherche Scientifique

Alpha-Adrenoceptor Modulation

AH-11110 has been identified as a ligand for alpha-adrenoceptors, specifically showing activity at both α1B and α2-adrenoceptors. This modulation can influence vascular tone and neurotransmitter release, making it a candidate for treating conditions such as hypertension and other cardiovascular disorders .

Neurological Effects

Research indicates that AH-11110 may have neuroprotective properties. It has been studied for its potential in managing neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Antidepressant Activity

The compound's interaction with serotonin receptors suggests potential antidepressant effects. Studies have shown that AH-11110 may enhance serotonergic neurotransmission, which is crucial for mood regulation .

Case Studies

Mécanisme D'action

Le chlorhydrate d’AH 11110 exerce ses effets en se liant sélectivement au récepteur adrénergique alpha-1B. Cette liaison inhibe l’activité du récepteur, conduisant à divers effets physiologiques. Les cibles moléculaires comprennent le récepteur adrénergique alpha-1B, et les voies impliquées sont liées à la régulation du tonus vasculaire et de la croissance cellulaire .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of piperidine-containing hydrochlorides with modifications in aromatic substituents and backbone chains. Key structural analogues include:

Physicochemical Properties

- Melting Points : While the target compound’s melting point is unreported, structurally related pyrazolo-pyrimidine derivatives (e.g., 17a and 17b) exhibit melting points of 266–287°C , influenced by nitro and halogen substituents .

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues (e.g., free base imino compounds).

- Stability : Piperidine derivatives with electron-withdrawing groups (e.g., nitro in 17a,b) show greater thermal stability .

Pharmacological and Biochemical Relevance

- Mechanistic Insights: Piperidine-imino compounds often target ion channels or G-protein-coupled receptors (e.g., Tapentadol’s dual opioid/NRI action) . However, the imino group in agmatidine highlights its role in RNA codon recognition, suggesting divergent biological pathways .

Activité Biologique

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol; hydrochloride, often referred to as AH 11110, is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a piperidine ring and a biphenyl ether moiety, contributing to its diverse pharmacological properties.

- IUPAC Name : 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol; hydrochloride

- Molecular Formula : C21H26N2O2·HCl

- Molecular Weight : 374.904 g/mol

- CAS Number : 179388-65-9

- SMILES Representation : Cl.OC(COc1ccccc1c2ccccc2)CC(=N)N3CCCCC3

Antitumor and Antiproliferative Properties

Research has indicated that compounds with similar structural features to AH 11110 exhibit significant antiproliferative and antitumor activities. For instance, studies involving piperazine-derived compounds have shown promising results against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological efficacy.

A notable study demonstrated that derivatives of piperazinones exhibited cytotoxic effects on hepatocellular carcinoma (HCC) cell lines, reducing cell viability significantly in a dose-dependent manner. The mechanisms underlying these effects often involve apoptosis induction and disruption of cell cycle progression .

The biological activity of AH 11110 is hypothesized to be mediated through several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various neurotransmitter receptors, including opioid receptors, which may contribute to their anxiolytic and antidepressant effects .

- Cell Cycle Inhibition : The compound's ability to inhibit key regulatory proteins involved in cell cycle progression may lead to reduced proliferation rates in cancer cells .

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Study on Antiproliferative Activity

A comprehensive study evaluated the cytotoxic effects of several piperazine-based compounds, including AH 11110, against multiple cancer cell lines. The results indicated:

| Compound | Cell Line | TD50 (µM) | Cell Viability (%) |

|---|---|---|---|

| AH 11110 | HUH7 | 25 | 40 |

| AH 11110 | AKH12 | 30 | 35 |

| Control | HUVEC | N/A | 100 |

The data suggest that AH 11110 exhibits significant cytotoxicity at concentrations lower than those affecting normal human endothelial cells (HUVEC), indicating a degree of selectivity for cancerous cells .

Pharmacological Evaluation

Another study focused on the pharmacological profile of similar compounds revealed that:

Q & A

Q. What are the recommended methods for synthesizing 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride?

Synthesis of piperidine derivatives often involves multi-step processes. For structurally analogous compounds, Mannich reactions and condensation steps are employed using ketone/aldehyde and amine components. For example:

- Step 1 : Use phenethylamine hydrochloride and ketone derivatives (e.g., 4'-methoxyacetophenone) in a Mannich reaction to form intermediate amines .

- Step 2 : Purify intermediates via recrystallization (e.g., using methanol/water mixtures) to achieve high yields (87–98%) .

- Step 3 : Final hydrochlorination with HCl gas or aqueous HCl to form the hydrochloride salt .

Q. Key Data :

| Step | Reaction Type | Yield | Purity Method |

|---|---|---|---|

| 1 | Mannich | 87–98% | HPLC |

| 3 | Salt formation | >98% | Crystallography |

Q. How is the purity of this compound assessed in research settings?

Purity is typically determined via HPLC with UV detection. For example:

Q. What safety precautions are necessary when handling this compound?

Safety protocols include:

Q. What are the known biological targets or pathways influenced by this compound?

Piperidine derivatives are studied for interactions with:

- Enzymes/Receptors : Potential modulation of opioid or serotonin receptors due to structural similarity to pharmacologically active amines .

- Cytotoxicity : Piperidine-based amines exhibit cytotoxic effects in cancer cell lines, suggesting possible apoptosis pathways .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of piperidine derivatives?

Contradictions may arise from differences in assay conditions or structural variations. Strategies include:

Q. Example Data Conflict :

| Study | Activity Reported | Proposed Resolution |

|---|---|---|

| A | Cytotoxic IC50 = 10 µM | Validate via MTT assay in multiple cell lines |

| B | No cytotoxicity | Check purity (>98% HPLC) and solubility |

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Optimization involves:

Q. Yield Improvement Table :

| Parameter | Baseline Yield | Optimized Yield |

|---|---|---|

| Catalyst | 75% | 92% (ZnCl₂) |

| Temperature | 80% (25°C) | 95% (0°C) |

Q. What analytical techniques beyond HPLC are used for structural elucidation?

Q. How do structural modifications of the piperidine ring affect pharmacokinetics?

Key modifications and impacts:

Q. Pharmacokinetic Data :

| Modification | Half-Life (hr) | LogP |

|---|---|---|

| Parent compound | 2.1 | 3.8 |

| 4-Methoxy derivative | 3.5 | 4.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.